molecular formula C26H27NO7 B2532017 ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 449766-41-0

ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2532017
CAS No.: 449766-41-0
M. Wt: 465.502
InChI Key: FMBJEOUIBWFREX-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a benzoate ester

Scientific Research Applications

Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its tetrahydroisoquinoline core.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the furan-2-carbonyl group: This step involves the acylation of the tetrahydroisoquinoline core using furan-2-carbonyl chloride in the presence of a base.

    Attachment of the benzoate ester: The final step involves the esterification of the intermediate with ethyl 4-hydroxybenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and benzoate ester may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate: shares similarities with other tetrahydroisoquinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties: the furan ring, the tetrahydroisoquinoline core, and the benzoate ester. This unique structure provides it with a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO7/c1-4-32-26(29)17-7-9-19(10-8-17)34-16-21-20-15-24(31-3)23(30-2)14-18(20)11-12-27(21)25(28)22-6-5-13-33-22/h5-10,13-15,21H,4,11-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBJEOUIBWFREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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